Dihydroergocornine

Description

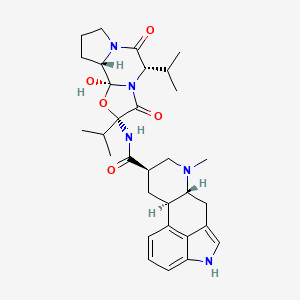

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEALOBQTUQIVGU-QNIJNHAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044013 | |

| Record name | Dihydroergocornine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes | |

| Record name | Dihydroergocornine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25447-65-8 | |

| Record name | Dihydroergocornine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25447-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergocornine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergocornine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroergocornine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroergocornine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROERGOCORNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4C1OC8NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Dihydroergocornine in Claviceps purpurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocornine, a key component of the pharmaceutical ergoloid mesylates, is a semi-synthetic derivative of the natural ergot alkaloid ergocornine, produced by the fungus Claviceps purpurea. Its biosynthesis is a complex process originating from primary metabolism and culminating in a series of enzymatic modifications of the ergoline ring and a non-ribosomally synthesized peptide moiety. This guide provides a detailed overview of the biosynthetic pathway of this compound, focusing on the enzymatic steps, genetic regulation, and relevant experimental methodologies. Quantitative data from various studies are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this intricate metabolic network.

Introduction

Claviceps purpurea, an ascomycete fungus, is renowned for its production of a diverse array of ergot alkaloids, compounds with significant pharmacological activities.[1] Among these are the ergopeptines, a class of alkaloids characterized by a lysergic acid core linked to a tripeptide side chain. This compound belongs to the ergotoxine group of ergopeptines and is distinguished by the saturation of the C9-C10 double bond in the ergoline ring structure.[2][3] This hydrogenation confers distinct pharmacological properties. This document elucidates the intricate biosynthetic journey from central metabolites to this compound.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Ergoline Ring System: The synthesis of the tetracyclic ergoline scaffold, with lysergic acid as a key intermediate.

-

Non-Ribosomal Peptide Synthesis: The assembly of the tripeptide side chain and its attachment to the lysergic acid core to form ergocornine.

-

Hydrogenation: The reduction of the C9-C10 double bond of the ergoline ring. Evidence suggests this occurs at the level of lysergic acid, forming dihydrolysergic acid prior to its incorporation into the peptide chain.[4][5]

Assembly of the Ergoline Ring: From Primary Metabolites to Lysergic Acid

The pathway commences with the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP), the latter originating from the mevalonic acid pathway.[5][6] A series of enzymatic reactions, catalyzed by enzymes encoded within the ergot alkaloid synthesis (EAS) gene cluster, leads to the formation of the first key intermediate, chanoclavine-I-aldehyde.[1][7]

Subsequent enzymatic steps, including oxidations and isomerizations, convert chanoclavine-I-aldehyde into lysergic acid.[8][9] A pivotal enzyme in the later stages is CloA, a cytochrome P450 monooxygenase, which is involved in the oxidation of elymoclavine to paspalic acid, a direct precursor that spontaneously isomerizes to lysergic acid.[8][9]

dot

Caption: Biosynthesis of D-Lysergic Acid in Claviceps purpurea.

Formation of Ergocornine via Non-Ribosomal Peptide Synthesis

Ergocornine is an ergopeptine, and its peptide moiety is assembled by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). In C. purpurea, this system comprises two key proteins: D-lysergyl peptide synthetase 2 (LPS2, encoded by lpsB) and D-lysergyl peptide synthetase 1 (LPS1, encoded by lpsA).[5][10][11]

-

Activation of Lysergic Acid: LPS2 activates D-lysergic acid (or dihydrolysergic acid) by adenylation and tethers it to the enzyme as a thioester.[5][11]

-

Peptide Assembly on LPS1: LPS1 is a large, modular enzyme with three modules, each responsible for activating a specific amino acid of the tripeptide chain. For ergocornine, these amino acids are L-valine, L-valine, and L-proline. Each module contains an adenylation (A) domain for amino acid recognition and activation, and a thiolation (T) domain for covalent attachment. Condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids.[7][12]

-

Cyclization and Release: The fully assembled D-lysergyl-tripeptide is released from the NRPS complex, and a final cyclization step, catalyzed by a dioxygenase (EasH), forms the characteristic bicyclic peptide structure of ergocornine.[11][13]

dot

Caption: Non-ribosomal synthesis of Ergocornine.

The Dihydrogenation Step: Formation of this compound

This compound differs from ergocornine by the saturation of the C9-C10 double bond in the ergoline ring.[2] While the precise enzyme responsible for this reduction is not definitively characterized in all literature, substantial evidence points to the hydrogenation occurring at the stage of lysergic acid, yielding dihydrolysergic acid.[4][5] This dihydro-precursor is then utilized by the NRPS system in the same manner as lysergic acid to produce dihydroergopeptines.[5] The enzyme catalyzing this reduction is likely an oxidoreductase, several of which are encoded within the EAS gene cluster.[14][15]

dot

Caption: Proposed pathway for the formation of this compound.

Quantitative Data on Ergot Alkaloid Production

The production yields of ergot alkaloids, including the precursors to this compound, are highly dependent on the Claviceps purpurea strain and the fermentation conditions. Below is a summary of reported production data from various studies.

| Claviceps purpurea Strain | Culture Condition | Alkaloid(s) Measured | Yield | Reference |

| MNG 00186 | Submerged Fermentation | Ergocornine | 150 µg/mL | [16] |

| MNG 00186 | Submerged Fermentation | α-ergocryptine | 40 µg/mL | [16] |

| MNG 00186 | Submerged Fermentation | β-ergocryptine | 90 µg/mL | [16] |

| var. agropyri | White Rice Medium | Total Clavine Alkaloids | 2220.5 ± 564.1 µg / 150g | [4][17] |

| var. agropyri | Brown Rice Medium | Total Clavine Alkaloids | 920.0 ± 463.6 µg / 150g | [4][17] |

| var. agropyri | Rye Medium | Total Clavine Alkaloids | 595.4 ± 52.1 µg / 150g | [4][17] |

| PRL 1980 | Synthetic Medium with Maltose and Tryptophan | Total Alkaloids | 2.287 g/L | [13] |

| Various | Sclerotia on Rye | Total Ergotoxines | 0.69% of dry weight | [6] |

Experimental Protocols

Fungal Culture and Fermentation for Ergot Alkaloid Production

Objective: To cultivate Claviceps purpurea under conditions optimized for the production of ergopeptines.

Materials:

-

Claviceps purpurea strain (e.g., ATCC 20102)

-

T2 agar medium for pre-culture

-

Seed culture medium (e.g., T25N with low phosphate)

-

Production fermentation medium (e.g., T25N with high phosphate)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Pre-culture: Inoculate the C. purpurea strain onto T2 agar plates and incubate at 25°C for 21 days.

-

Seed Culture: Transfer two agar plugs (1 x 2 cm²) from the pre-culture into a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium. Incubate at 25°C with shaking at 150 rpm for 6-7 days.

-

Production Culture: Inoculate a 1 L Erlenmeyer flask containing 170 mL of production medium with 20 mL of the seed culture. Incubate at 25°C with shaking at 150 rpm for 12-28 days.[17]

// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; condition [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Nodes Start [label="Start: C. purpurea strain", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preculture [label="1. Pre-culture on T2 Agar", class="step"]; Seed_Culture [label="2. Seed Culture in Liquid Medium", class="step"]; Production_Culture [label="3. Production Fermentation", class="step"]; Extraction [label="4. Alkaloid Extraction", class="step"]; End [label="End: Purified Alkaloids", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Conditions Preculture_Cond [label="25°C, 21 days", class="condition"]; Seed_Culture_Cond [label="25°C, 150 rpm, 6-7 days", class="condition"]; Production_Culture_Cond [label="25°C, 150 rpm, 12-28 days", class="condition"];

// Edges Start -> Preculture; Preculture -> Preculture_Cond [dir=none]; Preculture -> Seed_Culture; Seed_Culture -> Seed_Culture_Cond [dir=none]; Seed_Culture -> Production_Culture; Production_Culture -> Production_Culture_Cond [dir=none]; Production_Culture -> Extraction; Extraction -> End; }

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Molecular and Alkaloid Characterization of Claviceps purpurea Sensu Lato From Grass Seed Production Areas of the U.S. Pacific Northwest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. D-Lysergyl peptide synthetase from the ergot fungus Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent progress in ergot alkaloid research - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03152A [pubs.rsc.org]

- 10. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes Chanoclavine I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to Chanoclavine I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. D-lysergic acid-activating enzyme from the ergot fungus Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Solubility and Stability of Dihydroergocornine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on the in vitro solubility and stability of Dihydroergocornine mesylate. Due to a scarcity of data on the individual compound, this document synthesizes information from studies on the closely related mixture, Dihydroergotoxine mesylate (also known as Ergoloid Mesylates), of which this compound mesylate is a key component, and the structurally similar compound, Dihydroergotamine mesylate. This information is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of pharmaceuticals containing this active ingredient.

In Vitro Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The available data on the solubility of this compound mesylate and related compounds are summarized below.

Qualitative and Semi-Quantitative Solubility Data

Dihydroergotoxine mesylate, a mixture containing this compound mesylate, is described as being partially soluble in water[1]. More specific data for the mixture indicates a solubility of 2 mg/mL in water with the aid of ultrasound and greater than or equal to 100 mg/mL in DMSO[2]. Another source suggests a solubility of 1 mg/mL in methanol for Dihydroergotoxine mesylate[3].

For the related compound, Dihydroergotamine mesylate, solubility is reported as approximately 1 mg/mL in ethanol and approximately 20 mg/mL in DMSO and dimethylformamide (DMF)[4]. It is considered sparingly soluble in aqueous buffers, with a solubility of approximately 0.05 mg/mL in a 1:20 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2[4]. The British Pharmacopoeia describes Dihydroergotamine mesilate as slightly soluble in water and sparingly soluble in methanol[5].

Table 1: Summary of In Vitro Solubility Data for this compound Mesylate and Related Compounds

| Compound | Solvent/Medium | Temperature (°C) | Solubility | Source(s) |

| Dihydroergotoxine mesylate | Water | Not Specified | Partially Soluble | [1] |

| Dihydroergotoxine mesylate | Water (with ultrasound) | Not Specified | 2 mg/mL | [2] |

| Dihydroergotoxine mesylate | DMSO | Not Specified | ≥ 100 mg/mL | [2] |

| Dihydroergotoxine mesylate | Methanol | Not Specified | 1 mg/mL | [3] |

| Dihydroergotamine mesylate | Ethanol | Not Specified | ~1 mg/mL | [4] |

| Dihydroergotamine mesylate | DMSO | Not Specified | ~20 mg/mL | [4] |

| Dihydroergotamine mesylate | DMF | Not Specified | ~20 mg/mL | [4] |

| Dihydroergotamine mesylate | 1:20 DMSO:PBS (pH 7.2) | Not Specified | ~0.05 mg/mL | [4] |

| Dihydroergotamine mesilate | Water | Not Specified | Slightly Soluble | [5] |

| Dihydroergotamine mesilate | Methanol | Not Specified | Sparingly Soluble | [5] |

Experimental Protocol for Solubility Determination

A standard experimental approach to determine the aqueous and solvent solubility of this compound mesylate would involve the equilibrium solubility method.

Materials:

-

This compound mesylate powder

-

Purified water

-

A range of organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF)

-

Phosphate and citrate buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound mesylate to a known volume of the desired solvent or buffer in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of this compound mesylate in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

In Vitro Stability

The chemical stability of this compound mesylate in solution is influenced by several factors, including pH, temperature, light, and the solvent system. Understanding its stability profile is crucial for the development of stable pharmaceutical formulations.

Degradation Pathways and Kinetics

A 1977 study on a series of hydrogenated ergot alkaloids, including this compound mesylate, found that their degradation in solution follows pseudo-first-order kinetics[6]. The stability was shown to be a function of the dielectric constant of the solvent composition, with stable solutions being achievable in water-alcohol mixtures having dielectric constants between 30 and 45[6]. This study also noted that degradation to the corresponding aci-forms, hydrolysis products, and oxidation products is reduced in predominantly organic media[6]. This suggests that avoiding a highly aqueous environment can enhance the stability of the compound.

For ergot alkaloids in general, epimerization at the C-8 position is a well-known degradation pathway, leading to the formation of biologically less active or inactive isomers.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Based on ICH guidelines, this compound mesylate should be subjected to stress conditions including:

-

Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at elevated temperatures.

-

Oxidative Degradation: Exposure to hydrogen peroxide solution.

-

Thermal Degradation: Heating the solid drug substance and a solution of the drug substance.

-

Photodegradation: Exposing the solid drug substance and a solution of the drug substance to light sources (e.g., UV and fluorescent light).

Table 2: Summary of In Vitro Stability Findings for this compound Mesylate and Related Ergot Alkaloids

| Condition | Observation | Compound(s) Studied | Source(s) |

| Solvent Effects | |||

| Water-Alcohol Mixtures (dielectric constant 30-45) | Stable solutions can be obtained. | This compound mesilate & other hydrogenated ergot alkaloids | [6] |

| Predominantly Organic Media | Reduced degradation to aci-forms, hydrolysis, and oxidation products. | This compound mesilate & other hydrogenated ergot alkaloids | [6] |

| Degradation Kinetics | |||

| In Solution | Follows pseudo-first-order kinetics. | This compound mesilate & other hydrogenated ergot alkaloids | [6] |

| Storage Conditions | |||

| Long-term storage | Recommended at -20°C or below for solutions in acetonitrile to minimize epimerization. | Ergot alkaloids in general |

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of this compound mesylate and monitoring the formation of degradation products over time.

Materials and Equipment:

-

This compound mesylate reference standard and stressed samples

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

High purity water

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

-

HPLC system with a photodiode array (PDA) or UV detector, pump, autosampler, and column oven

-

A suitable reversed-phase HPLC column (e.g., C18)

-

Data acquisition and processing software

Procedure:

-

Method Development: Develop an HPLC method that separates this compound mesylate from its potential degradation products. This typically involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile and a buffered aqueous phase), flow rate, column temperature, and detection wavelength.

-

Forced Degradation: Subject this compound mesylate to forced degradation conditions as described in section 2.2.

-

Sample Analysis: Analyze the stressed samples using the developed HPLC method.

-

Method Validation: Validate the stability-indicating method according to ICH guidelines. This includes assessing specificity (peak purity analysis using a PDA detector), linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

Signaling Pathways and Logical Relationships

While this guide focuses on in vitro chemical properties, it is important to note that this compound, as a component of Ergoloid Mesylates, interacts with multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors. The stability and solubility of the molecule are prerequisites for its ability to engage these biological targets.

Conclusion

The in vitro solubility and stability of this compound mesylate are critical parameters for the successful development of effective and safe pharmaceutical products. While specific quantitative data for the individual compound is limited, information from related ergot alkaloids and the Dihydroergotoxine mesylate mixture provides valuable insights. This compound mesylate is likely to exhibit limited aqueous solubility but is soluble in organic solvents such as DMSO. Its stability in solution is dependent on the solvent system, with hydro-alcoholic mixtures offering improved stability over purely aqueous solutions. Key degradation pathways include hydrolysis, oxidation, and epimerization. For formulation development, it is imperative to conduct thorough solubility and stability studies, including forced degradation, and to develop and validate a stability-indicating analytical method to ensure the quality, safety, and efficacy of the final drug product.

References

- 1. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydroergotoxine mesylate | CAS:8067-24-1 | Binds to GABAA receptor Cl- channel; allosteric modulator of benzodiazepine site | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 8067-24-1 CAS MSDS (Dihydroergotoxine mesylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Dihydroergotamine Mesilate - Definition, Characters - British Pharmacopoeia 2025 [nhathuocngocanh.com]

- 6. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Dihydroergocornine as a Dopamine Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocornine is a dihydrogenated peptide ergot alkaloid and a component of the FDA-approved drug co-dergocrine mesylate (Hydergine®).[1] Classified as a dopamine agonist, it has been investigated for its therapeutic potential in conditions associated with dopaminergic dysfunction.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its interactions with dopamine receptors. The following sections detail its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Dopamine Receptor Binding and Functional Activity

This compound exhibits a distinct profile of activity at dopamine D1-like and D2-like receptor families. Its interaction with these receptors has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional potency.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its close structural analog, alpha-dihydroergocryptine, at dopamine receptors. While specific Ki values for this compound are not extensively reported in publicly available literature, the data for alpha-dihydroergocryptine, which differs only by the amino acid at the 5' position of the peptide side chain, provides a valuable reference for its likely binding affinities.

Table 1: Functional Activity of this compound at Dopamine Receptors [1]

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

| D1 | cAMP Formation Stimulation | EC50 | ~100 |

| D2 | Inhibition of Electrically Evoked [3H]-choline Overflow | EC50 | ~2 |

Table 2: Binding Affinity (Ki) of Related Ergot Alkaloids at Human Dopamine Receptors [3]

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) |

| alpha-Dihydroergocryptine | 35.4 | - | - |

Note: The EC50 values for this compound suggest a higher potency at D2-like receptors compared to D1-like receptors.

Signaling Pathways

As a dopamine agonist, this compound's effects are mediated through the activation of intracellular signaling cascades downstream of dopamine receptors. The canonical pathways for D1 and D2 receptor activation are well-established, and evidence also points towards the formation of D1-D2 receptor heteromers with unique signaling outputs.

D1 Receptor Signaling

Activation of D1-like receptors (D1 and D5) by this compound leads to the stimulation of the Gs/olf family of G proteins. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).

D2 Receptor Signaling

Conversely, this compound's agonism at D2-like receptors (D2, D3, and D4) engages the Gi/o family of G proteins.[4] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), and inhibit voltage-gated calcium channels.

D1-D2 Receptor Heteromer Signaling

Emerging evidence suggests that D1 and D2 receptors can form heterodimers, leading to a distinct signaling pathway upon co-activation.[5] This pathway involves the coupling to Gq proteins, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium stores via inositol trisphosphate (IP3). This calcium signaling can then activate downstream effectors such as Calmodulin-dependent protein kinase II (CaMKII).

Experimental Protocols

The characterization of this compound's dopaminergic activity relies on well-established in vitro assays. The following sections provide detailed methodologies for two key experiments: radioligand binding assays to determine binding affinity and cAMP functional assays to measure functional potency.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for dopamine receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5).

-

Radioligands:

-

For D1 and D5 receptors: [³H]-SCH23390

-

For D2, D3, and D4 receptors: [³H]-Spiperone or [³H]-Raclopride

-

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol).

-

Test compound: this compound at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Workflow:

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to determine the functional potency (EC50) and efficacy (Emax) of this compound at D1-like (stimulatory) and D2-like (inhibitory) dopamine receptors by measuring changes in intracellular cAMP levels.

Materials:

-

Cell lines stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).

-

Test compound: this compound at a range of concentrations.

-

For D2-like receptor assays: An adenylyl cyclase stimulator (e.g., Forskolin).

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

-

Cell culture medium and reagents.

-

Microplate reader compatible with the chosen cAMP detection kit.

Workflow:

Procedure:

-

Seed cells expressing the dopamine receptor of interest into a 96-well plate and allow them to grow to an appropriate confluency.

-

Prepare serial dilutions of this compound.

-

For D1-like receptor agonism: Add the this compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

For D2-like receptor agonism: Pre-treat the cells with an adenylyl cyclase stimulator like forskolin to induce a measurable baseline of cAMP. Then, add the this compound dilutions and incubate.

-

Lyse the cells to release the intracellular cAMP.

-

Perform the cAMP detection assay following the manufacturer's protocol.

-

Read the plate on a microplate reader to quantify the cAMP levels.

-

Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) from the curve using non-linear regression analysis.

Conclusion

This compound demonstrates a clear profile as a dopamine agonist, with a notable preference for D2-like receptors as indicated by its functional potency. Its ability to modulate both the Gs/olf- and Gi/o-coupled signaling pathways, and potentially the Gq-coupled pathway through D1-D2 heteromers, underscores the complexity of its pharmacological actions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel dopaminergic agents with refined pharmacological profiles. Further studies to definitively determine the Ki values of this compound at all dopamine receptor subtypes are warranted to complete its binding profile.

References

- 1. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C31H41N5O5 | CID 168871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]

- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Dihydroergocornine: A Technical Chronicle of its Discovery and Scientific Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocornine, a semi-synthetic ergot alkaloid, has a rich history intertwined with the pioneering research in ergot chemistry at Sandoz Pharmaceuticals in the mid-20th century. As a key component of the drug formulation known as Hydergine®, its development marked a significant step in the therapeutic application of dihydrogenated ergot derivatives. This technical guide provides a comprehensive overview of the historical development, discovery, and scientific exploration of this compound. It delves into the intricacies of its chemical synthesis, elucidates its complex pharmacology, and presents detailed experimental protocols that were instrumental in characterizing its bioactivity. Through a meticulous compilation of quantitative data and the visualization of its signaling pathways, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a deep insight into the scientific journey of this multifaceted molecule.

Historical Development and Discovery

The story of this compound is intrinsically linked to the broader exploration of ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea. For centuries, ergot was known for its potent and often toxic effects, causing epidemics of ergotism. However, by the early 20th century, scientific endeavors began to unveil its therapeutic potential.

The Sandoz Era and the Work of Albert Hofmann:

The scientific journey of this compound began in the laboratories of Sandoz Pharmaceuticals (now Novartis) in Basel, Switzerland. A pivotal figure in this narrative is Dr. Albert Hofmann, a chemist whose work on ergot alkaloids would lead to profound discoveries. In the 1930s and 1940s, Hofmann was tasked with isolating and characterizing the active principles of medicinal plants, with a significant focus on ergot.

The initial research at Sandoz led to the isolation of several ergot alkaloids, including ergocornine. However, these natural alkaloids exhibited potent vasoconstrictor and uterotonic activities, limiting their therapeutic applications. The breakthrough came with the exploration of chemical modifications to the ergot structure.

The Advent of Hydrogenation:

A key innovation was the process of catalytic hydrogenation, which involved the saturation of the double bond in the lysergic acid moiety of the ergot alkaloids. This chemical modification led to the creation of a new class of compounds: the dihydrogenated ergot alkaloids. These derivatives were found to possess a significantly different pharmacological profile compared to their natural counterparts, exhibiting reduced vasoconstrictor effects and enhanced central nervous system activities.

This compound, along with Dihydroergocristine and Dihydroergocryptine, was synthesized through this process. These three compounds were found to have synergistic effects and were subsequently combined in equal proportions to create the pharmaceutical preparation known as Hydergine® (ergoloid mesylates). Hydergine® was introduced in the late 1940s and was initially investigated for its potential in treating peripheral and cerebral vascular disorders. Later, its therapeutic focus shifted towards age-related cognitive decline and dementia.

Chemical Synthesis of this compound

The primary method for the synthesis of this compound is the catalytic hydrogenation of its parent ergot alkaloid, ergocornine.

Principle of the Reaction:

The synthesis involves the addition of two hydrogen atoms across the C9-C10 double bond of the lysergic acid scaffold within the ergocornine molecule. This reaction converts the unsaturated ergoline ring system into a saturated one, resulting in the formation of 9,10-dihydroergocornine.

General Experimental Protocol for Catalytic Hydrogenation of Ergocornine:

-

Starting Material: Ergocornine (isolated from Claviceps purpurea fermentation cultures).

-

Catalyst: A noble metal catalyst is typically employed. Palladium on carbon (Pd/C) or platinum-based catalysts are commonly used.

-

Solvent: A suitable organic solvent that can dissolve the ergocornine and is inert under the reaction conditions is chosen. Common solvents include ethyl acetate, methanol, or acetic acid.

-

Reaction Conditions:

-

Temperature: The reaction is typically carried out at a controlled temperature, often ranging from room temperature to slightly elevated temperatures.

-

Pressure: The reaction is conducted under a hydrogen gas atmosphere, with pressures typically ranging from atmospheric pressure to several atmospheres.

-

-

Procedure:

-

The ergocornine is dissolved in the chosen solvent in a suitable reaction vessel equipped with a stirring mechanism.

-

The catalyst is added to the solution.

-

The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove air, and then a hydrogen atmosphere is introduced and maintained at the desired pressure.

-

The reaction mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

Once the reaction is complete, the catalyst is removed by filtration.

-

-

Purification: The resulting this compound is purified from the reaction mixture. This is often achieved through crystallization or chromatographic techniques, such as column chromatography or preparative HPLC, to yield a highly pure product.

Pharmacology

This compound exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter receptor systems. Its actions are primarily attributed to its partial agonist and antagonist activities at adrenergic, dopaminergic, and serotonergic receptors.

Mechanism of Action

The multifaceted mechanism of action of this compound contributes to its diverse physiological effects.

-

Alpha-Adrenergic Receptor Antagonism: this compound is a potent antagonist at α-adrenergic receptors, particularly α1 and α2 subtypes. This blockade of adrenergic signaling leads to vasodilation, resulting in increased blood flow and a reduction in blood pressure. This action is thought to contribute to its effects on cerebral circulation.

-

Dopaminergic Receptor Agonism: this compound acts as a partial agonist at dopamine D2 receptors. This dopaminergic activity is believed to play a role in its effects on the central nervous system, including potential improvements in cognitive function.

-

Serotonergic Receptor Interaction: this compound also interacts with serotonin (5-HT) receptors. It exhibits partial agonist activity at 5-HT2A receptors. The modulation of the serotonergic system may also contribute to its central effects.

Signaling Pathways

The interaction of this compound with its target receptors triggers a cascade of intracellular signaling events.

Caption: Alpha-Adrenergic Antagonism Signaling Pathway.

Caption: Dopaminergic D2 Receptor Partial Agonism.

Pharmacodynamics

The pharmacological actions of this compound translate into several observable physiological effects.

-

Cerebral Circulation and Metabolism: Early studies suggested that this compound could increase cerebral blood flow and improve cerebral metabolism. It was thought to enhance oxygen and glucose utilization in the brain, which was the rationale for its use in cerebrovascular insufficiency and dementia.

-

Blood Pressure: Due to its α-adrenergic blocking properties, this compound can cause a decrease in peripheral vascular resistance, leading to a reduction in blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in humans, providing insights into its absorption, distribution, metabolism, and excretion.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~25% | |

| Time to Peak Plasma Concentration (Tmax) | 1.4 hours | |

| Distribution | ||

| Protein Binding | High | |

| Metabolism | ||

| Site | Liver | |

| Metabolic Pathways | Oxidation, cleavage of the proline moiety, and hydrolysis of the amide bond | |

| Elimination | ||

| Primary Route | Feces | |

| Urinary Excretion | ~2.5% (oral administration) | |

| Half-life (oral) | 0.32 hours (absorption half-life) |

Experimental Protocols

The pharmacological properties of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a drug for its target receptors.

Protocol for α-Adrenergic Receptor Binding Assay:

-

Tissue Preparation: Membranes from tissues rich in α-adrenergic receptors (e.g., rat brain cortex or rabbit uterus) are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled antagonist with high affinity for α-adrenergic receptors, such as [³H]-prazosin (for α1) or [³H]-yohimbine (for α2), is used.

-

Incubation: The tissue membranes are incubated with the radioligand in the presence and absence of varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of this compound, which reflects its binding affinity for the receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

Measurement of Cerebral Blood Flow

The Kety-Schmidt method, utilizing an inert gas tracer (originally nitrous oxide, later radioactive isotopes like ¹³³Xe), was a classic technique used in early studies to quantify cerebral blood flow and metabolism.

Principle of the Kety-Schmidt Method:

The method is based on the Fick principle, which states that the amount of a substance taken up by an organ over a period of time is equal to the arterial-venous concentration difference of the substance multiplied by the blood flow. By measuring the concentrations of an inert tracer in arterial and jugular venous blood during a period of inhalation, cerebral blood flow can be calculated.

Cognitive Assessment in Clinical Trials

In clinical trials investigating the efficacy of this compound for dementia, various rating scales have been used to assess cognitive function and clinical change.

-

Sandoz Clinical Assessment Geriatric (SCAG) Scale: This is a comprehensive rating scale developed by Sandoz to assess a wide range of symptoms in elderly patients, including cognitive, affective, and somatic domains.

-

Mini-Mental State Examination (MMSE): A widely used brief screening tool for cognitive impairment.

Clinical Studies in Dementia

This compound, as a component of Hydergine®, has been the subject of numerous clinical trials for the treatment of dementia and age-related cognitive decline.

| Study Characteristic | Details |

| Patient Population | Elderly patients with symptoms of dementia or "idiopathic decline in mental capacity" |

| Dosage | Typically 3-6 mg/day of total ergoloid mesylates |

| Duration | Ranged from several weeks to months |

| Primary Outcome Measures | Changes in cognitive function, global clinical impression, and behavioral symptoms, often assessed using scales like the SCAG. |

| Key Findings | Many early studies reported statistically significant, albeit modest, improvements in some cognitive and behavioral symptoms compared to placebo. However, the clinical significance of these findings has been a subject of debate. |

Conclusion

The historical development and discovery of this compound represent a significant chapter in the evolution of neuropharmacology. From its origins in the pioneering ergot research at Sandoz to its extensive clinical investigation, this molecule has provided valuable insights into the complex interplay of neurotransmitter systems in the brain. Its journey underscores the importance of chemical modification in drug discovery, transforming a naturally occurring substance with limited therapeutic use into a compound with a unique pharmacological profile. While its clinical efficacy in dementia remains a topic of discussion, the scientific exploration of this compound has undoubtedly contributed to our understanding of age-related cognitive decline and the potential for pharmacological intervention. This technical guide, by consolidating the historical, chemical, and pharmacological knowledge of this compound, aims to provide a solid foundation for future research and development in the neurosciences.

An In-depth Technical Guide to the Precursors of Dihydroergocornine in Ergot Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic precursors of dihydroergocornine, a significant ergot alkaloid with pharmaceutical applications. The document details the enzymatic pathways, precursor molecules, and relevant experimental methodologies, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Executive Summary

This compound is a semi-synthetic derivative of the naturally occurring ergot alkaloid ergocornine. Its synthesis is a multi-step process that begins with the assembly of the ergoline ring system, followed by the nonribosomal peptide synthesis of ergocornine, and concludes with a chemical hydrogenation step. This guide elucidates the key precursors at each stage, from primary metabolites to the immediate precursor, ergocornine, and details the enzymatic machinery responsible for their transformation.

Biosynthesis of Ergocornine: The Immediate Precursor to this compound

The direct precursor to this compound is ergocornine . This compound is produced by the hydrogenation of a double bond in the D-ring of the lysergic acid moiety of ergocornine.[1][2] Therefore, understanding the biosynthesis of ergocornine is crucial.

Ergocornine is a member of the ergopeptine class of ergot alkaloids, characterized by a tripeptide side chain attached to a D-lysergic acid scaffold.

Precursors of the Ergocornine Molecule

The biosynthesis of ergocornine draws from distinct metabolic pathways to assemble its two main components: the ergoline ring (D-lysergic acid) and the tripeptide side chain.

Table 1: Primary Precursors for Ergocornine Biosynthesis

| Component | Precursor(s) | Metabolic Pathway |

| D-Lysergic Acid | L-Tryptophan, Dimethylallyl Pyrophosphate (DMAPP) | Shikimate Pathway, Mevalonate Pathway |

| Tripeptide Side Chain | 2x L-Valine, 1x L-Proline | Amino Acid Biosynthesis |

The formation of the ergoline ring from L-tryptophan and DMAPP is a complex, multi-enzyme process common to all ergot alkaloids. The focus of this guide is the subsequent formation of the ergocornine-specific tripeptide.

Nonribosomal Peptide Synthesis of the Ergocornine Tripeptide

The tripeptide side chain of ergocornine, consisting of L-Valine → L-Valine → L-Proline, is assembled by a large, multi-modular enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). In the ergot fungus Claviceps purpurea, the key enzyme responsible for the synthesis of the ergopeptine side chains is Lysergyl Peptide Synthetase (Lps) .[3][4]

The Lps system is composed of multiple proteins, with the core components for tripeptide assembly residing in the LpsA subunit. Different strains of C. purpurea possess different isoforms of LpsA (e.g., LpsA1, LpsA2), which have varying substrate specificities for the amino acids they incorporate.[3][5] For the synthesis of ergocornine, an LpsA variant with adenylation (A) domains specific for the activation of two valine and one proline residue is required.[4]

The overall biosynthetic flow for ergocornine formation is depicted below:

From Ergocornine to this compound: The Final Conversion

This compound is not a direct product of the fungal biosynthetic machinery but is instead produced through a semi-synthetic process. This involves the chemical modification of ergocornine.

The Hydrogenation Reaction

The conversion of ergocornine to this compound is achieved through catalytic hydrogenation . This reaction specifically targets the C9-C10 double bond within the D-ring of the lysergic acid moiety.[6] The reduction of this double bond results in the formation of this compound.[1][2]

Quantitative Data

Quantitative data on the biosynthesis of this compound precursors is primarily focused on the production titers of ergot alkaloids in fungal cultures and the efficiency of enzymatic reactions.

Table 2: Production of Ergocornine in Claviceps purpurea Submerged Cultures

| C. purpurea Strain | Culture Conditions | Ergocornine Titer (mg/L) | Reference |

| Isolate 1 | Submerged fermentation | Varies by phase of growth | [1][3] |

| Strain 275 FI | Submerged culture | Not specified individually, but high peptide alkaloid producer | [7] |

| Ergotoxin VKM-F-2450-D | In planta cultivation | 30-62% of total alkaloids (sum with α-ergocryptine) | [8] |

Note: Specific production titers for ergocornine are often proprietary or reported as part of a mixture of ergot alkaloids.

Table 3: Kinetic Parameters of NRPS Adenylation Domains

| Enzyme/Domain | Substrate | Km (µM) | kcat (min-1) | Reference |

| LpsA1 (Valine-activating domain) | L-Valine | Data not available | Data not available | - |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of this compound precursors.

Cultivation of Claviceps purpurea for Ergocornine Production

Objective: To produce ergocornine through submerged fermentation of C. purpurea.

Protocol Outline:

-

Strain Selection: Utilize a known ergocornine-producing strain of C. purpurea.[1][3]

-

Media Preparation: Prepare a suitable fermentation medium. A typical medium might contain sucrose, ammonium citrate, potassium dihydrogen phosphate, magnesium sulfate, and trace elements.[9] The pH is generally adjusted to be slightly acidic.

-

Inoculation and Pre-culture: Inoculate a pre-culture medium with mycelia or spores of C. purpurea and incubate with shaking to generate sufficient biomass.

-

Submerged Fermentation: Transfer the pre-culture to the main fermentation vessel. Maintain the culture under controlled conditions of temperature (typically 20-25°C), aeration, and agitation.[1]

-

Extraction and Analysis: After a suitable fermentation period (e.g., 10-14 days), harvest the mycelia and culture broth. Extract the alkaloids using an organic solvent system. Analyze the extract for ergocornine content using HPLC-MS/MS.[10]

Heterologous Expression of LpsA1 in Aspergillus nidulans

Objective: To express the ergocornine-synthesizing NRPS in a heterologous host for functional characterization.

Protocol Outline:

-

Gene Amplification: Amplify the lpsA1 gene from the genomic DNA of an ergocornine-producing C. purpurea strain using PCR.[5]

-

Vector Construction: Clone the amplified lpsA1 gene into a suitable fungal expression vector, such as one based on the AMA1 replicon for episomal expression in Aspergillus.[11] The vector should contain a strong, inducible or constitutive promoter.

-

Transformation: Transform the expression vector into a suitable A. nidulans host strain. Protoplast-mediated transformation is a common method.[11][12]

-

Cultivation and Induction: Cultivate the transformed A. nidulans in a suitable medium. If using an inducible promoter, add the inducing agent. To facilitate ergopeptine synthesis, the medium should be supplemented with D-lysergic acid and the precursor amino acids (L-valine and L-proline).[5]

-

Extraction and Analysis: Extract the secondary metabolites from the fungal culture and analyze for the presence of ergocornine by HPLC-MS/MS to confirm the function of the expressed LpsA1.[5][10]

In Vitro Assay for NRPS Adenylation Domain Activity (ATP-PPi Exchange Assay)

Objective: To determine the substrate specificity of the LpsA1 adenylation domains.

Protocol Outline:

-

Enzyme Preparation: Purify the heterologously expressed LpsA1 enzyme or individual adenylation domains.[4]

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, ATP, MgCl₂, a specific amino acid substrate (e.g., L-valine), and radiolabeled pyrophosphate ([³²P]PPi).[13]

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Quenching and Analysis: Stop the reaction and measure the amount of [³²P]ATP formed. This is typically done by adsorbing the ATP onto activated charcoal, washing away the unincorporated [³²P]PPi, and quantifying the radioactivity of the charcoal using liquid scintillation counting.

-

Data Analysis: The rate of [³²P]ATP formation is indicative of the adenylation domain's activity with the tested amino acid substrate. Kinetic parameters (Km and kcat) can be determined by varying the substrate concentration.

Catalytic Hydrogenation of Ergocornine

Objective: To synthesize this compound from ergocornine.

Protocol Outline:

-

Reaction Setup: In a suitable reaction vessel, dissolve ergocornine in an appropriate solvent (e.g., ethyl acetate, THF).[6]

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere, either at atmospheric or elevated pressure.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or HPLC until the ergocornine is consumed.

-

Workup and Purification: Filter off the catalyst. Remove the solvent under reduced pressure. The crude this compound can be purified by crystallization or chromatography.

-

Analysis: Confirm the identity and purity of the this compound product using techniques such as NMR spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical relationships and experimental workflows.

Conclusion

The synthesis of this compound is a well-defined process that relies on the biosynthetic production of its immediate precursor, ergocornine, by the ergot fungus Claviceps purpurea. The key precursors for ergocornine are D-lysergic acid, L-valine, and L-proline. The assembly of the tripeptide side chain is a fascinating example of nonribosomal peptide synthesis, orchestrated by the modular LpsA enzyme. Further research into the specific kinetics and structural biology of the LpsA adenylation domains will be invaluable for the engineered biosynthesis of novel ergopeptines. The final conversion of ergocornine to this compound via catalytic hydrogenation is a critical step in the pharmaceutical production of this compound. This guide provides a foundational understanding of these processes for researchers and professionals in the field of drug development and natural product synthesis.

References

- 1. Production of peptide ergot alkaloids in submerged culture by three isolates of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C31H41N5O5 | CID 168871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Production of Peptide Ergot Alkaloids in Submerged Culture by Three Isolates of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, purification, and characterization of a cold-active lipase from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling nonribosomal peptide synthetases from the ergot fungus Claviceps purpurea involved in the formation of diverse ergopeptines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Ergotamine Production in Submerged Culture and Physiology of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocollection of pharmaceutical parasitic strains of Claviceps purpurea – base for selection of new lines producing ergoalkaloids in vitro - Volnin - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 9. Purification and properties of pi-repressible acid phosphatases from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MeSH Browser [meshb.nlm.nih.gov]

- 11. Purification and characterization of phosphatase I from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Dihydroergocornine for formulation

Partition Coefficient (Log P) Determination

The partition coefficient (Log P) is a measure of a drug's lipophilicity and is crucial for predicting its absorption and distribution. The shake-flask method is a common technique for its determination.

Apparatus:

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

-

Glass flasks

Procedure:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mutually saturated by mixing them for 24 hours and then allowing the phases to separate.

-

Drug Solution Preparation: A stock solution of Dihydroergocornine is prepared in the aqueous buffer.

-

Partitioning: Equal volumes of the drug solution and n-octanol are added to a flask and shaken for a predetermined period (e.g., 24 hours) to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC. The concentration in the n-octanol phase can be calculated by mass balance.

-

Log P Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to that in the aqueous phase. Log P is the logarithm of this value.

pKa Determination for Poorly Soluble Drugs

Since this compound is expected to have low aqueous solubility, potentiometric titration in a co-solvent system is a suitable method for pKa determination.

Apparatus:

-

Automated potentiometric titrator with a pH electrode

-

Co-solvent (e.g., methanol or ethanol)

Procedure:

-

Sample Preparation: A known concentration of this compound is dissolved in a mixture of the co-solvent and water.

-

Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH).

-

Data Analysis: The pKa value is determined from the titration curve by identifying the pH at which 50% of the drug is ionized. For co-solvent systems, multiple titrations are performed at different co-solvent concentrations, and the aqueous pKa is extrapolated.

Polymorphism Screening by X-ray Powder Diffraction (XRPD)

Apparatus:

-

X-ray powder diffractometer

Procedure:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ).

-

Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline form. Different polymorphs will produce distinct XRPD patterns.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample.[4][5][6]

Apparatus:

-

Dynamic Vapor Sorption analyzer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the DVS instrument.

-

Humidity Cycling: The sample is subjected to a programmed humidity cycle, typically from a low relative humidity (RH) (e.g., 0%) to a high RH (e.g., 90%) and back down, in controlled steps.

-

Data Analysis: The instrument records the change in mass of the sample as a function of RH. The resulting sorption and desorption isotherms provide information on the hygroscopicity of the material. The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain at 80% RH and 25°C.[7][8][9][10]

Stability Profile

The stability of this compound is a critical factor in formulation development. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Stress Testing: Stress testing helps to identify potential degradation pathways and the intrinsic stability of the molecule. This compound should be subjected to various stress conditions, including:

-

Acidic and basic hydrolysis: Exposure to a range of pH values at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal degradation: Exposure to high temperatures.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Long-Term and Accelerated Stability Studies: Formal stability studies should be conducted on at least three primary batches of the drug substance in its proposed container closure system. The studies should monitor for any changes in physical, chemical, and microbiological properties over time under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through its interaction with adrenergic and serotonergic receptors, which are G-protein coupled receptors (GPCRs). It acts as an antagonist at α-adrenergic receptors and has a complex partial agonist/antagonist profile at serotonin receptors.

Alpha-Adrenergic Receptor Signaling

This compound is an antagonist at both α1 and α2-adrenergic receptors.[11][12][13]

-

α1-Adrenergic Receptor Pathway (Gq-coupled): Antagonism of this pathway by this compound leads to vasodilation. The binding of an agonist (like norepinephrine) would normally activate the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. This compound blocks this cascade.

-

α2-Adrenergic Receptor Pathway (Gi-coupled): this compound also antagonizes presynaptic α2-adrenergic receptors, which are involved in a negative feedback loop for norepinephrine release.[14] Agonist binding to these receptors activates the Gi alpha subunit, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced norepinephrine release. By blocking this receptor, this compound can increase the release of norepinephrine.

Serotonin Receptor Signaling

This compound interacts with various serotonin (5-HT) receptors, with a notable effect on the 5-HT2A receptor, where it acts as an antagonist.[15]

-

5-HT2A Receptor Pathway (Gq-coupled): Similar to the α1-adrenergic receptor, the 5-HT2A receptor is coupled to the Gq protein. Antagonism of this receptor by this compound blocks the serotonin-mediated signaling cascade that involves the activation of PLC, leading to the generation of IP3 and DAG, and subsequent intracellular calcium release and PKC activation.

Mandatory Visualizations

Caption: Experimental workflow for physicochemical characterization.

Caption: this compound's antagonism of the α1-adrenergic signaling pathway.

Caption: this compound's antagonism of the α2-adrenergic signaling pathway.

Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.

Conclusion

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 3. Reactome | G alpha (i) signalling events [reactome.org]

- 4. pharmagrowthhub.com [pharmagrowthhub.com]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: [<sup>3</sup>H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]

- 10. Scholars@Duke publication: [3H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]

- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Effects of ergotamine and dihydroergotamine on 5-hydroxytryptamine-2A receptors in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Dihydroergocornine with Serotonin and Noradrenaline Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction of dihydroergocornine, a dihydrogenated ergot alkaloid, with serotonin (5-hydroxytryptamine, 5-HT) and noradrenaline (adrenergic) receptors. This compound is a component of the ergoloid mesylates mixture, which has been investigated for various therapeutic applications.[1][2] This document collates and presents quantitative binding affinity and functional potency data, details the experimental protocols utilized for these assessments, and visualizes the core signaling pathways involved. The complex pharmacology of this compound, characterized by a mixed agonist/antagonist profile at various receptor subtypes, is elucidated to support further research and drug development efforts in this area.

Introduction

This compound is a semi-synthetic derivative of the naturally occurring ergot alkaloid ergocornine.[3] The hydrogenation of the double bond in the lysergic acid moiety of ergocornine results in the formation of this compound, a modification that significantly alters its pharmacological profile.[3] It is one of the three principal components of ergoloid mesylates, alongside dihydroergocristine and dihydroergocryptine.[1]

The mechanism of action of this compound is not yet fully elucidated but is known to involve interactions with central and peripheral neurotransmitter systems.[3] Notably, it exhibits potent adrenolytic and sympathicolytic activities, primarily through its effects on noradrenaline receptors.[3] Furthermore, this compound demonstrates an inhibitory effect on serotonin receptors.[3] The multifaceted receptor interaction profile of this compound, encompassing both agonistic and antagonistic activities at various receptor subtypes, underscores its complex pharmacological nature. This guide aims to provide a detailed technical overview of these interactions to inform future research and therapeutic development.

Quantitative Receptor Interaction Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and its closely related compounds at various serotonin and noradrenaline receptor subtypes.

Table 1: Binding Affinity of Dihydroergotoxines at Adrenergic Receptors

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dihydroergotoxine | α1 | [3H]WB 4101 | Rat Brain | Not specified (nanomolar range) | [4] |

| Dihydroergotoxine | α2 | [3H]Rauwolscine | Rat Brain | Not specified (nanomolar range) | [4] |

| Dihydroergotoxine | α2 | [3H]Clonidine | Bovine Brain | Not specified (nanomolar range) | [4] |

Table 2: Functional Activity of Dihydroergotoxines at Adrenergic Receptors

| Compound | Receptor Subtype | Assay Type | Effect | Potency (Concentration) | Reference |

| Dihydroergotoxine | α1 | Noradrenaline-stimulated cAMP formation | Inhibition (Non-competitive antagonism) | Nanomolar concentrations | [4] |

| Dihydroergotoxine | α2 | Electrically evoked noradrenaline release | Facilitation (Competitive antagonism) | Nanomolar concentrations | [4] |

Note: Dihydroergotoxine is a mixture containing this compound. Specific quantitative data for this compound alone is limited in the readily available literature. The data presented for dihydroergotoxine reflects the combined action of its components.

Experimental Protocols

This section details the generalized experimental protocols for the key assays used to characterize the interaction of this compound with serotonin and noradrenaline receptors.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[5]

Objective: To determine the binding affinity (Ki) of this compound for specific serotonin or noradrenaline receptor subtypes.

Materials:

-

Cell membranes prepared from tissues or cultured cells expressing the target receptor.

-

A specific radioligand (e.g., [3H]WB 4101 for α1-adrenergic receptors, [3H]Rauwolscine for α2-adrenergic receptors).

-

This compound as the competing, non-radiolabeled ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-